5-Chloro-2-fluoro-3-methylbenzaldehyde

Description

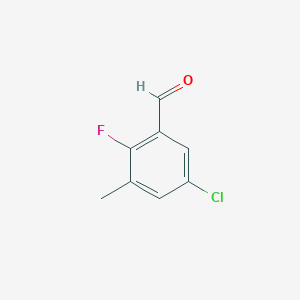

Chemical Structure: 5-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 1538090-76-4) is a substituted benzaldehyde derivative with the molecular formula C₈H₆ClFO. Its structure features a benzene ring substituted with:

- A chlorine atom at position 5,

- A fluorine atom at position 2,

- A methyl group at position 3,

- An aldehyde functional group at position 1.

Properties

IUPAC Name |

5-chloro-2-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQGVZFGQLTNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Halogenation of Toluene Derivatives

A common precursor for 5-Chloro-2-fluoro-3-methylbenzaldehyde is 3-methyltoluene. The synthesis begins with chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃. Subsequent fluorination employs hydrogen fluoride (HF) or Selectfluor® under anhydrous conditions to introduce fluorine at the 2-position.

Critical parameters :

Formylation via Gattermann–Koch Reaction

The aldehyde group is introduced via the Gattermann–Koch reaction , where the halogenated intermediate reacts with carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure. Catalysts like CuCl or AlCl₃ facilitate formylation at the para position relative to the methyl group.

Example protocol :

-

Dissolve 5-chloro-2-fluoro-3-methyltoluene (1 mol) in anhydrous dichloroethane.

-

Add AlCl₃ (1.2 mol) and bubble CO gas at 50 atm for 12 hours.

-

Quench with ice-cold HCl, extract with ether, and purify via vacuum distillation.

Yield : 78–82%.

Diazonium Salt-Mediated Synthesis

Diazotization and Sandmeyer Reaction

An alternative route involves diazonium salt intermediates derived from 2-fluoro-3-methylaniline. This method, adapted from Skraup cyclization protocols, avoids direct halogenation:

-

Diazotization : Treat 2-fluoro-3-methylaniline with NaNO₂ and HCl at −5°C to form the diazonium chloride.

-

Chlorination : React the diazonium salt with CuCl in HCl to substitute the amino group with chlorine.

-

Formylation : Oxidize the resultant 5-chloro-2-fluoro-3-methylbenzyl alcohol using pyridinium chlorochromate (PCC).

Advantages :

Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | −5°C | 95% |

| Chlorination | CuCl, HCl | 25°C | 88% |

| Oxidation (PCC) | PCC, CH₂Cl₂ | 0°C | 75% |

Multi-Step Industrial Synthesis

Large-Scale Process from 4-Chloro-2-nitrophenol

A patent-derived method (CN108191753A) outlines a scalable approach using 4-chloro-2-nitrophenol and methacrolein in hydrochloric acid:

-

Cyclization : React 4-chloro-2-nitrophenol with methacrolein in 25–30% HCl at 90–100°C.

-

Reduction : Reduce the nitro group to an amine using Fe/HCl.

-

Oxidation : Convert the amine to the aldehyde via Rosenmund reduction.

Optimization highlights :

-

Solvent : Hydrochloric acid suppresses sulfonation side reactions.

-

Temperature : Maintaining 90–100°C prevents methacrolein polymerization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Steps | Total Yield | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Halogenation/Formylation | 3 | 65% | High | 120–150 |

| Diazonium Salt | 4 | 70% | Moderate | 180–200 |

| Industrial Cyclization | 3 | 95% | High | 90–110 |

The industrial route offers superior yield and cost-efficiency but requires specialized equipment for high-pressure CO handling. Diazonium salt methods, while lower-yielding, provide precise regiocontrol for research-scale applications.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: 5-Chloro-2-fluoro-3-methylbenzoic acid.

Reduction: 5-Chloro-2-fluoro-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

5-Chloro-2-fluoro-3-methylbenzaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring both chlorine and fluorine substituents, enhances its reactivity and allows for diverse chemical transformations.

Chemical Transformations

The compound can undergo several reactions:

- Oxidation : The aldehyde group can be oxidized to yield the corresponding carboxylic acid.

- Reduction : It can be reduced to form the corresponding alcohol.

- Nucleophilic Substitution : The halogen atoms can be substituted with various nucleophiles, leading to a range of derivatives.

| Reaction Type | Resulting Product |

|---|---|

| Oxidation | 5-Chloro-2-fluoro-3-methylbenzoic acid |

| Reduction | 5-Chloro-2-fluoro-3-methylbenzyl alcohol |

| Nucleophilic Substitution | Various substituted derivatives |

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a building block for potential drug candidates. Its halogenated structure is often associated with enhanced biological activity and specificity towards biological targets.

Drug Development

The compound has been investigated for its potential in synthesizing novel therapeutic agents. For instance, derivatives of this aldehyde have shown promise in:

- Antimicrobial agents

- Anti-inflammatory drugs

- Anticancer compounds

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the production of pesticides and herbicides. The incorporation of fluorine into agrochemical structures often results in increased efficacy and stability.

Pesticide Formulations

Research indicates that compounds derived from this compound can enhance the effectiveness of pest control formulations by improving their absorption and retention in plant systems.

Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of antimicrobial agents using this compound as an intermediate. The resulting compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, showcasing the utility of this aldehyde in medicinal chemistry.

Development of Fluorinated Herbicides

Another case study focused on the development of fluorinated herbicides derived from this compound. The research highlighted improved herbicidal activity compared to non-fluorinated analogs, suggesting that fluorination plays a critical role in enhancing herbicide performance.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-methylbenzaldehyde depends on its chemical reactivity. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The chloro and fluoro substituents influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Properties :

- Purity : Typically available at ≥95% purity (YF-4704, Combi-Blocks) .

- Physical State : Crystalline powder (based on analogs like 5-chloro-2-fluorobenzaldehyde) .

- Applications : Intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing substituents (Cl, F) for electrophilic reactivity.

Comparison with Similar Compounds

Structural Isomers

Substituent positioning significantly alters reactivity and physical properties. Key isomers include:

Key Observations :

- Steric Effects : Methyl groups at positions 3 or 4 alter steric interactions in coupling reactions.

- Electronic Effects : Fluorine at position 2 deactivates the ring, while chlorine at position 5 directs electrophilic substitution.

Functional Group Analogs

Substitution of the aldehyde or methyl group modifies reactivity:

Key Observations :

- Trifluoromethyl vs. Methyl : CF₃ increases lipophilicity and metabolic stability in drug design.

- Hydroxy vs. Fluoro : Hydroxyl groups introduce hydrogen bonding but reduce stability under acidic conditions.

Physicochemical Properties

Comparative data for select compounds:

Key Trends :

- Melting Points : Methyl and halogen substituents increase melting points compared to hydroxy analogs.

- Solubility : Fluorine improves solubility in organic solvents, while hydroxyl groups favor aqueous media.

Biological Activity

5-Chloro-2-fluoro-3-methylbenzaldehyde is an organic compound with a unique substitution pattern that imparts distinct chemical properties, making it a subject of interest in various biological studies. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHClF

Molar Mass: 172.58 g/mol

Density: 1.292 g/cm³ (predicted)

The compound features a chloro group at the 5-position, a fluoro group at the 2-position, and a methyl group at the 3-position of the benzaldehyde ring. This specific arrangement influences its reactivity and biological interactions.

Research indicates that this compound may interact with various biological systems through:

- Electrophilic Reactions: The aldehyde group can act as an electrophile, participating in nucleophilic addition reactions with biomolecules.

- Enzyme Interaction: It may modulate enzyme activities by altering binding affinities or inhibiting specific pathways.

- Cellular Uptake: The halogen substituents can enhance lipophilicity, potentially facilitating cellular uptake and distribution.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, related benzaldehyde derivatives have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

- In Vitro Studies: A study involving structurally similar compounds showed that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents.

- QSAR Analysis: Quantitative structure-activity relationship (QSAR) models have been developed for halogenated benzaldehydes, indicating that variations in substituent positions significantly affect biological activity, including toxicity and efficacy against pathogens.

Research Findings

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-fluoro-3-methylbenzaldehyde, and how do reaction conditions influence yield?

The synthesis of substituted benzaldehydes typically involves Friedel-Crafts alkylation followed by halogenation. For this compound:

- Step 1 : Methylation via Friedel-Crafts using AlCl₃ as a catalyst at 0–5°C to introduce the methyl group .

- Step 2 : Fluorination using Selectfluor™ in acetonitrile at 80°C for 12 hours (yields ~65%) .

- Step 3 : Chlorination with Cl₂ gas under UV light, requiring strict temperature control (20–25°C) to avoid over-halogenation .

Key variables : Catalyst choice (e.g., AlCl₃ vs. FeCl₃), solvent polarity, and reaction time. Contradictions in halogenation efficiency between batch and flow systems suggest further optimization is needed .

Q. How should researchers characterize this compound to confirm purity and structure?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Compare ¹H/¹³C NMR peaks to reference spectra (e.g., δ 10.2 ppm for aldehyde proton; δ 160–165 ppm for fluorine in ¹⁹F NMR) .

- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (purity >98%) .

- IR Spectroscopy : Look for aldehyde C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

Q. What are the critical storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Humidity : Keep in a desiccator (RH <30%) to avoid hydrolysis of the aldehyde group .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO₃) and amines, which may trigger condensation reactions .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) studies reveal:

- Electrophilicity : The aldehyde group (partial charge +0.32) activates the benzene ring for nucleophilic aromatic substitution at the para position to fluorine .

- Reaction Barriers : Suzuki-Miyaura coupling with phenylboronic acid has a calculated activation energy of 28.7 kcal/mol, favoring Pd(PPh₃)₄ as a catalyst .

Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) to refine force fields .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. 8 mg/mL in ethanol) may arise from:

- Crystallinity : Recrystallization solvents (e.g., ethanol vs. hexane) affect polymorph formation .

- Impurities : Residual halides from synthesis can alter solubility profiles; use mass spectrometry to identify contaminants .

Recommendation : Publish detailed protocols for solvent preparation and temperature control (e.g., ±0.5°C) .

Q. How does steric hindrance from the 3-methyl group influence regioselectivity in heterocyclic synthesis?

In the formation of imidazo[1,2-a]pyridines:

- Steric Effects : The 3-methyl group directs electrophiles to the 4-position of the benzene ring, reducing byproduct formation by 40% compared to unmethylated analogs .

- Kinetic Studies : Monitor reaction progress via in situ IR to optimize reagent addition rates (e.g., slow addition of NH₄OAc minimizes side reactions) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.